5-tert-Butyl-4,5-dihydro-1,2-oxazol-5-ol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
61184-59-6 |
|---|---|
Molecular Formula |
C7H13NO2 |
Molecular Weight |
143.18 g/mol |
IUPAC Name |
5-tert-butyl-4H-1,2-oxazol-5-ol |
InChI |
InChI=1S/C7H13NO2/c1-6(2,3)7(9)4-5-8-10-7/h5,9H,4H2,1-3H3 |
InChI Key |
AIVNLFDPIIICIQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1(CC=NO1)O |
Origin of Product |
United States |
Reactivity and Transformation Chemistry of 5 Tert Butyl 4,5 Dihydro 1,2 Oxazol 5 Ol
Ring-Opening Reactions and Subsequent Transformations of the Dihydro-1,2-oxazole Core
The inherent strain and the presence of two heteroatoms within the dihydro-1,2-oxazole ring make it prone to cleavage under various conditions. The substitution pattern at the C5 position, with both a hydroxyl group and a bulky tert-butyl substituent, significantly influences the regioselectivity and mechanism of these reactions.
While direct studies on 5-tert-butyl-4,5-dihydro-1,2-oxazol-5-ol are not extensively documented, its reactivity under acidic conditions can be inferred from the well-established chemistry of analogous structures like epoxides. libretexts.orgopenstax.org The acid-catalyzed ring-opening is expected to proceed via protonation of a heteroatom, either the ring oxygen or nitrogen, to form a better leaving group. khanacademy.orgmasterorganicchemistry.com
The mechanism likely follows a pathway with significant SN1 character. After protonation, the C5-O bond begins to break, leading to the formation of a partial positive charge on the C5 carbon. This tertiary carbocation-like intermediate is stabilized by the electron-donating tert-butyl group. A nucleophile present in the medium then attacks this electrophilic C5 center. openstax.org This process is analogous to the acid-catalyzed opening of epoxides where the nucleophile preferentially attacks the more substituted carbon atom. libretexts.orgopenstax.orgyoutube.com The reaction culminates in the cleavage of the dihydro-1,2-oxazole ring to yield various potential products depending on the specific acid and solvent system used.
In the presence of a base, the ring-opening of this compound is anticipated to follow a different mechanistic route, analogous to the base-catalyzed opening of epoxides. masterorganicchemistry.comyoutube.com The reaction would likely be initiated by the deprotonation of the C5-hydroxyl group by the base, forming a tertiary alkoxide.
This newly formed alkoxide can then trigger the ring-opening sequence. The mechanism would likely proceed via an SN2-type pathway, where the negatively charged oxygen facilitates the cleavage of the ring. libretexts.org Unlike acid-catalyzed reactions that attack the more substituted carbon, strong nucleophiles in basic media typically attack the less sterically hindered position. masterorganicchemistry.comyoutube.com However, in this specific molecule, the reaction pathway would be heavily influenced by the stability of the resulting intermediates and the nature of the base employed.
The C5 carbon of the this compound ring is an electrophilic center susceptible to nucleophilic attack. Research on related 4,5-dihydrooxazole derivatives has shown that nucleophilic addition can occur, particularly at the C5 position. nih.govacs.org Such reactions often require activation of the ring system, for instance, by a Lewis acid, to enhance the electrophilicity of the ring carbons. nih.gov
The attack by a nucleophile would lead to the opening of the ring. For example, studies have shown that aryl nucleophiles can add to the 5-position of activated oxazolium intermediates. nih.gov However, the significant steric hindrance imposed by the tert-butyl group at the C5 position of the target molecule could impede the approach of bulky nucleophiles, thereby affecting the reaction rate and feasibility. acs.org
While specific enzymatic studies on this compound are limited, the field of biocatalysis offers promising routes for the transformation of related heterocyclic compounds. A notable example is the asymmetric ring-opening of 5-substituted-4,5-dihydroisoxazoles using aldoxime dehydratases. researchgate.net This enzymatic process yields chiral β-hydroxy nitriles with high enantioselectivity, demonstrating the potential of enzymes to catalyze the cleavage of the N-O bond in such rings. researchgate.net
Furthermore, combinatorial biocatalysis has been applied to achieve unique oxidative ring-opening and subsequent ring-closure reactions on complex molecules, highlighting the versatility of enzymes in modifying cyclic structures. nih.gov Based on these precedents, it is conceivable that specific hydrolases or lyases could be identified or engineered to catalyze the ring-opening of this compound, potentially offering a stereoselective route to functionalized acyclic products.
Derivatization and Functionalization at the Hydroxyl Group
The tertiary hydroxyl group at the C5 position is a key site for the chemical modification of this compound. However, its tertiary nature and the proximity of the bulky tert-butyl group present significant steric hindrance, which can make standard derivatization reactions challenging. quora.comquora.com
Esterification of the sterically hindered tertiary hydroxyl group requires more forcing conditions or specialized reagents compared to primary or secondary alcohols. quora.comquora.com Direct Fischer esterification is often inefficient due to competing elimination reactions favored under acidic conditions. quora.com
More effective methods for acylating hindered alcohols, which would be applicable here, involve the use of highly reactive acylating agents or activation strategies. acs.orgresearchgate.netorganic-chemistry.org For instance, using a carboxylic acid anhydride (B1165640) in combination with a dual activation system, such as MgBr₂ and a non-nucleophilic hindered base like a tertiary amine, can facilitate the reaction. acs.org Another successful strategy involves the in-situ formation of highly reactive benzotriazole (B28993) esters from a carboxylic acid, which then efficiently esterify the hindered alcohol. researchgate.net Etherification would similarly require robust conditions, such as the Williamson ether synthesis using a strong base to form the alkoxide followed by reaction with an alkyl halide, though side reactions like elimination remain a competitive pathway.
The following table summarizes selected methods reported for the esterification of sterically hindered tertiary alcohols, which serve as a model for the derivatization of this compound.
| Carboxylic Acid Source | Activating Agent / Co-reagent | Base | Result | Reference |
|---|---|---|---|---|
| Pivalic Anhydride | MgBr₂ | 2,6-Dimethylpyridine | Effective for converting sensitive tertiary alcohols to pivalate (B1233124) esters. | acs.org |
| Benzoic Anhydride | MgBr₂ | Hindered tertiary amine | Rapid and high-yielding benzoylation of tertiary alcohols. | acs.org |
| Various Carboxylic Acids | EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) + HOBt (Hydroxybenzotriazole) | DMAP (4-Dimethylaminopyridine) | Forms a reactive benzotriazole ester intermediate that efficiently acylates tert-butyl alcohol. | researchgate.net |
| Naproxen | EDC + HOBt | DMAP or Calcined Hydrotalcite | Good yields for the esterification of 2-methylbutan-2-ol, another hindered tertiary alcohol. | researchgate.net |
| Acetic Acid | EDC + HOBt | DMAP or Calcined Hydrotalcite | High yields for the acetylation of the hindered hydroxyl group in norethisterone. | researchgate.net |
Oxidation and Reduction Pathways of the Hydroxyl Moiety
The hydroxyl group at the C5 position is a key site for redox transformations, although the stability of the resulting products is a significant consideration.
Oxidation: The secondary alcohol of the hemiaminal moiety can theoretically be oxidized to the corresponding ketone, which would be a 5-tert-butyl-1,2-oxazol-5(4H)-one. However, the stability of such 5-hydroxyoxazole derivatives is often compromised. Studies on related 5-hydroxyoxazole-4-carboxylic acid derivatives have shown that these compounds can be unstable, tending towards hydrolytic ring-opening and decarboxylation. nih.gov For instance, attempts to deprotect related structures to yield the free 5-hydroxyoxazole led to equilibration to the keto form (azlactone), which subsequently underwent further reactions like decarboxylation or nucleophilic cleavage. nih.gov This inherent instability suggests that the oxidation of this compound may not yield an easily isolable product under many conditions.
Reduction: Reduction of the hydroxyl group is also a potential pathway. While oxazole (B20620) rings are generally stable to many reducing agents, the specific C5-hydroxyl group introduces reactivity akin to other alcohols. slideshare.net Catalytic hydrogenation, for example, could potentially lead to the hydrogenolysis of the C-O bond. In a related system, the hydrogenolysis of a benzyloxycarbonyl group from a protected 5-hydroxyoxazole derivative resulted in the formation of an azlactone, indicating that the initial reduction product can be unstable and undergo further rearrangement. nih.gov The specific products from the reduction of this compound would depend heavily on the reducing agent and reaction conditions employed.
Electrophilic and Nucleophilic Substitutions on the Dihydro-1,2-oxazole Core
The dihydro-1,2-oxazole ring is not aromatic and thus does not undergo classical electrophilic aromatic substitution. Its reactivity is instead characterized by additions to the C=N double bond and reactions at the carbon atoms of the ring.
Electrophilic Substitution: Direct electrophilic substitution on the dihydro-1,2-oxazole core is not a typical reaction pathway due to the lack of aromaticity. The electron-withdrawing nature of the oxygen and nitrogen atoms generally deactivates the ring towards electrophilic attack.
Nucleophilic Substitution and Addition: The dihydro-1,2-oxazole ring is susceptible to nucleophilic attack, particularly after activation. The C5 position, bearing the hydroxyl group, is an electrophilic center. Lewis acid activation of related 4,5-dihydrooxazole systems can generate an oxazolium intermediate, which is then readily attacked by nucleophiles at the C5 position. nih.gov In one study, various Grignard reagents and even water were shown to act as nucleophiles, adding to the activated dihydrooxazole ring system. nih.govacs.org This suggests that the hydroxyl group in this compound could potentially be displaced by a nucleophile, especially under acidic conditions that promote the formation of a cationic intermediate. The reaction would proceed via a nucleophilic substitution (SN1-like) mechanism involving the loss of water.
| Reactant Type | Position of Attack | Activating Conditions | Product Type |
| Aryl Nucleophiles | C5 | Lewis Acid | 5-Aryl-dihydrooxazole |
| Water | C5 | - | Ring-opened N-amino-benzylated phenol (B47542) (in a multi-component reaction) acs.org |
Rearrangement Reactions Involving the Dihydro-1,2-oxazol-5-ol Scaffold
The dihydro-1,2-oxazole scaffold can participate in several rearrangement reactions, often initiated by ring-opening.
One potential pathway involves an ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism. In related heterocyclic systems like 1,2,4-oxadiazoles, the addition of a bidentate nucleophile to the C=N bond leads to ring opening, followed by closure to form a new ring system. researchgate.net A similar process could be envisaged for this compound, where a suitable nucleophile could initiate a cascade leading to a rearranged heterocyclic product.
Furthermore, the inherent instability of some 5-hydroxyoxazole derivatives points to a tendency for rearrangement. nih.gov Under certain conditions, such as attempted deprotection via hydrogenolysis, the 5-hydroxyoxazole can equilibrate to its keto tautomer (an azlactone), which can then undergo further transformations like decarboxylation or ring cleavage. nih.gov This highlights that reactions intended as simple substitutions or redox processes might instead trigger a rearrangement of the core scaffold.
Transition Metal-Catalyzed Transformations Involving Dihydro-1,2-oxazol-5-ol Derivatives
Derivatives of 4,5-dihydro-1,2-oxazoles are highly valuable as chiral ligands in asymmetric transition metal catalysis. nih.govacs.org While the parent compound this compound itself is not typically used directly as a ligand, its core structure is central to many successful catalytic systems. The hydroxyl group could be replaced or modified to create a coordinating site for a metal.
The most prominent examples are phosphino-oxazoline (PHOX) ligands, which are bidentate P,N-ligands. nih.gov In these structures, a phosphine (B1218219) group is attached to a phenyl ring at the 2-position of the dihydrooxazole ring. The chirality is often introduced at the 4-position, for instance, with a tert-butyl group, which is analogous to the substitution pattern in the title compound.
These ligands have been successfully employed in a wide array of metal-catalyzed reactions, demonstrating the utility of the dihydrooxazole scaffold.
Table of Representative Transition Metal-Catalyzed Reactions Using Dihydrooxazole-Type Ligands
| Metal Catalyst | Ligand Type | Reaction Type | Reference |
| Palladium (Pd) | tBu-PHOX | Asymmetric Allylic Alkylation | nih.gov |
| Nickel (Ni) | Dialkylbiaryl phosphines | Decarbonylative Coupling | nih.gov |
| Iridium (Ir) | PHOX | Asymmetric Hydrogenation | nih.gov |
| Copper (Cu) | Bis(oxazoline) (BOX) | Asymmetric Friedel-Crafts Alkylation | acs.org |
The effectiveness of these ligand systems suggests that derivatives of this compound could be synthesized and employed in similar transition metal-catalyzed transformations, making it a potentially valuable scaffold in the development of new catalysts.
Spectroscopic and Advanced Analytical Methodologies for the Structural Elucidation of this compound
Following a comprehensive review of available scientific literature and chemical databases, specific experimental spectroscopic and analytical data for the compound This compound could not be located. This suggests that the compound may not be extensively studied or that its characterization data is not publicly available in the searched repositories.
While detailed experimental values for this compound are not available, this article will outline the established spectroscopic and analytical methodologies that would be employed for its structural elucidation. The principles and expected outcomes for each technique are described based on the analysis of structurally related compounds containing the tert-butyl group and the 4,5-dihydro-1,2-oxazole (isoxazoline) ring system.
Spectroscopic and Advanced Analytical Methodologies for Structural Elucidation of 5 Tert Butyl 4,5 Dihydro 1,2 Oxazol 5 Ol
Chromatographic Techniques for Purity Assessment and Separation of Isomers
Chromatographic methods are fundamental in the analysis of this compound, providing the means to assess the purity of the compound and to separate its stereoisomers. High-Performance Liquid Chromatography (HPLC) is a particularly powerful tool for these purposes.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for both the purity assessment and the chiral separation of isoxazoline derivatives. Given that this compound possesses a stereocenter at the C5 position, the development of robust HPLC methods is crucial for isolating and quantifying the individual enantiomers.
For the purity analysis of related 4,5-dihydro-1,2-oxazole compounds, reverse-phase HPLC is often employed. A typical system might utilize a C18 stationary phase with a mobile phase consisting of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. sielc.com Detection is commonly achieved using a UV detector, as the oxazole (B20620) ring exhibits chromophoric properties.
The separation of enantiomers of chiral heterocycles like this compound generally requires the use of a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, have demonstrated broad applicability in the resolution of racemic mixtures of a wide array of compounds, including those with structures analogous to the target molecule. mdpi.commdpi.com The choice of mobile phase, which can be a normal-phase (e.g., heptane-ethanol mixtures) or a polar organic mode, significantly influences the separation efficiency. mdpi.comresearchgate.net The interaction between the enantiomers and the chiral selector of the CSP leads to the formation of transient diastereomeric complexes, resulting in different retention times and enabling their separation. nih.gov
The following table outlines a hypothetical, yet scientifically plausible, set of HPLC conditions for the chiral separation of this compound, based on methodologies applied to similar chiral azole compounds. mdpi.comresearchgate.net
| Parameter | Condition |
| Column | Chiral Polysaccharide-based (e.g., Cellulose or Amylose derivative) |
| Mobile Phase | Heptane/Ethanol (e.g., 80:20 v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Expected Outcome | Baseline separation of the two enantiomers (R and S) |
This table presents a putative HPLC method for the chiral separation of this compound based on established methods for analogous compounds.
X-ray Crystallography for Absolute Stereochemical Assignment and Solid-State Structure Determination
While spectroscopic techniques provide valuable information about the connectivity and local environment of atoms, only single-crystal X-ray crystallography can offer an unambiguous determination of the absolute stereochemistry and a precise map of the atomic positions in the solid state. This technique is the gold standard for elucidating the three-dimensional structure of crystalline compounds.
For a molecule like this compound, obtaining a single crystal suitable for X-ray diffraction analysis is a critical first step. The process involves dissolving the purified compound in an appropriate solvent and allowing the solvent to evaporate slowly, or using other crystallization techniques such as vapor diffusion or cooling.
Once a suitable crystal is obtained, it is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the positions of the individual atoms can be determined. The analysis of the diffraction data allows for the determination of the unit cell dimensions, space group, and the precise coordinates of each atom in the crystal lattice.
In the context of this compound, X-ray crystallography would definitively establish the relative and absolute configuration of the stereocenter at C5. The bulky tert-butyl group and the hydroxyl group at the same carbon atom are expected to significantly influence the molecular conformation and the intermolecular interactions in the crystal packing. The analysis of bond lengths, bond angles, and torsion angles provides a detailed picture of the molecular geometry. For instance, studies on related heterocyclic systems have provided detailed structural parameters. researchgate.netacs.org
Below is a table summarizing the kind of crystallographic data that would be expected from an X-ray diffraction study of this compound, based on published data for structurally related compounds. researchgate.net
| Parameter | Expected Value/Information |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | A chiral space group (e.g., P2₁) |
| Unit Cell Dimensions | a, b, c (Å) and α, β, γ (°) defining the unit cell volume |
| Bond Lengths (Å) | C-O, C-N, N-O, C-C bond distances within the heterocyclic ring and substituents |
| Bond Angles (°) | Angles defining the geometry of the isoxazoline ring |
| Torsion Angles (°) | Dihedral angles describing the conformation of the ring and the orientation of the tert-butyl group |
| Hydrogen Bonding | Inter- and/or intramolecular hydrogen bonds involving the hydroxyl group |
This table illustrates the type of data obtained from an X-ray crystallographic analysis, which would be essential for the complete solid-state structural characterization of this compound.
Advanced Applications of 5 Tert Butyl 4,5 Dihydro 1,2 Oxazol 5 Ol in Organic Synthesis
5-tert-Butyl-4,5-dihydro-1,2-oxazol-5-ol as a Chiral Building Block or Ligand for Asymmetric Catalysis
The isoxazoline (B3343090) skeleton is a versatile chiral building block for asymmetric synthesis. nih.gov The enantioselective synthesis of isoxazolines can be achieved through several methods, most notably the [3+2] cycloaddition of nitrile oxides and alkenes. nih.gov This can be accomplished by using chiral Lewis acids that coordinate to the reactants or by employing chiral ligand-metal complexes to catalyze the reaction. nih.gov
Once an enantiomerically enriched isoxazoline such as this compound is obtained, it serves as a valuable chiral synthon. The latent 1,3-amino alcohol functionality within the ring can be unmasked through reductive ring cleavage, providing access to chiral β-amino acids and other valuable molecules. The stereocenters at C4 and C5, controlled during the synthesis of the isoxazoline, dictate the stereochemistry of the final product. The C5-hydroxyl and tert-butyl groups in the target molecule would be expected to exert significant stereodirecting effects during its formation and subsequent reactions. While the direct use of 4,5-dihydro-1,2-oxazoles as ligands in asymmetric catalysis is less common than their oxazoline counterparts, their potential as precursors to chiral ligands is significant. nih.govresearchgate.net Cleavage of the N-O bond can reveal vicinal amino alcohol functionalities, which are core components of many successful chiral ligands.
| Method | Description | Key Feature | Reference |
|---|---|---|---|
| Chiral Lewis Acid Catalysis | In-situ formation of a chiral Lewis acid from a pure allyl alcohol to direct the [3+2] cycloaddition. | High diastereoselectivity. | nih.gov |
| Chiral Ligand-Metal Complexes | Use of a pre-formed chiral complex to catalyze the asymmetric cycloaddition of nitrile oxides and alkenes. | Catalytic enantiocontrol, though regioselectivity can be a challenge. | nih.gov |
| Chiral Auxiliary Approach | Attachment of a chiral auxiliary to the dipolarophile or dipole to direct the cycloaddition. | Well-established method for stereochemical control. | mdpi.com |
Utilization in the Synthesis of Complex Molecules and Heterocyclic Scaffolds
The 4,5-dihydro-1,2-oxazole ring is a key structural motif and a versatile intermediate in the synthesis of complex molecules, particularly in the fields of natural product synthesis and medicinal chemistry. benthamdirect.comnih.govmdpi.com This scaffold can be incorporated into larger molecular frameworks and later modified to reveal different functionalities as needed. For example, isoxazoline derivatives have been appended to natural product scaffolds like betulin and harmine to modify their biological activity profiles. nih.govmdpi.com
The synthesis of ecdysteroid analogs has been achieved by incorporating an isoxazoline ring into the side chain of a steroid precursor, demonstrating the compatibility of isoxazoline formation with complex, functionalized molecules. researchgate.net The robust nature of the isoxazoline ring allows it to be carried through multiple synthetic steps before its transformation into other groups. The masked 1,3-amino alcohol or β-hydroxy ketone functionality within the ring is a powerful tool for retrosynthetic analysis, simplifying complex targets into more manageable precursors. nih.gov The unique substitution pattern of this compound makes it an interesting building block for creating molecules with a neopentyl glycol or a quaternary α-hydroxy-β-amino acid substructure, both of which are of interest in medicinal chemistry.
Role as a Precursor for Novel Heterocyclic Systems via Ring Transformations
One of the most powerful applications of 4,5-dihydro-1,2-oxazoles in synthesis is their use as precursors to other acyclic and heterocyclic systems via ring transformation reactions. beilstein-journals.org The cleavage of the relatively weak N-O bond is the most common and synthetically useful transformation of the isoxazoline ring. nih.gov This reductive cleavage unmasks the underlying functionality and provides access to a range of important structural motifs that can be used to construct new heterocyclic systems.
The primary products of N-O bond cleavage are γ-amino alcohols or β-hydroxy ketones, depending on the reagents and conditions employed. nih.govbeilstein-journals.orgtandfonline.com These products are highly versatile intermediates. For example, γ-amino alcohols are direct precursors to 1,3-oxazines or can be further elaborated into pyrrolidines, piperidines, and other nitrogen-containing heterocycles. β-hydroxy ketones are classic aldol (B89426) products and can be used in a myriad of subsequent reactions to form larger, more complex structures. researchgate.net
| Reagent(s) | Typical Product | Reference |
|---|---|---|
| H₂, Raney Nickel | γ-Amino alcohol | nih.gov |
| Raney Nickel / AlCl₃ | β-Hydroxy ketone | nih.govbeilstein-journals.org |
| LiAlH₄ | γ-Amino alcohol | nih.gov |
| SmI₂ | β-Hydroxy ketone or γ-Amino alcohol | nih.govresearchgate.net |
| Mo(CO)₆ | β-Hydroxy imine or β-Hydroxy ketone | nih.govresearchgate.net |
| Fe / NH₄Cl | γ-Amino alcohol | researchgate.net |
Application in Method Development for C-C and C-X Bond Formation
The synthesis of the 4,5-dihydro-1,2-oxazole ring itself represents a robust method for the stereocontrolled formation of both a C-C and a C-O bond. The [3+2] cycloaddition reaction between a nitrile oxide (the 1,3-dipole) and an alkene (the dipolarophile) is the most common and powerful method for constructing this heterocycle. mdpi.comchem-station.comwikipedia.org This reaction's utility in method development is vast, as it allows for the convergence of two simple starting materials into a more complex, stereochemically-rich cyclic product. wikipedia.org
The regioselectivity of the cycloaddition is governed by both steric and electronic factors, as described by frontier molecular orbital (FMO) theory. mdpi.com This allows for predictable control over the substitution pattern of the resulting isoxazoline. For the synthesis of this compound, the reaction would likely involve a nitrile oxide and a suitably substituted tert-butyl vinyl carbinol. The development of catalytic, enantioselective versions of this cycloaddition is a major area of research, providing a direct route to chiral isoxazolines and, by extension, chiral γ-amino alcohols and β-hydroxy ketones. nih.govchem-station.com Thus, the isoxazoline synthesis platform is a cornerstone of method development for complex C-C and C-X bond formation.
Integration into Multicomponent Reactions and Cascade Processes
The efficiency of organic synthesis can be dramatically improved by integrating multiple bond-forming events into a single operation through multicomponent or cascade reactions. The formation and reaction of 4,5-dihydro-1,2-oxazoles are well-suited to such strategies. A common approach involves the in situ generation of a reactive nitrile oxide from a stable precursor like an aldoxime, which then immediately undergoes a [3+2] cycloaddition with an alkene present in the same pot. mdpi.comtandfonline.com
More sophisticated cascade sequences have also been developed. These include tandem processes where an initial reaction, such as an isomerization or a Michael addition, generates the alkene partner for a subsequent intramolecular nitrile oxide cycloaddition (INOC). mdpi.com This strategy allows for the rapid construction of complex, fused bicyclic systems from simple acyclic precursors. While a specific four-component reaction to directly synthesize this compound is not prominently documented, related dihydrooxazole systems have been successfully assembled in multicomponent reactions, highlighting the potential for this class of heterocycles to be integrated into convergent and atom-economical synthetic strategies. nih.govacs.org
Future Research Directions and Perspectives on 5 Tert Butyl 4,5 Dihydro 1,2 Oxazol 5 Ol
Emerging Synthetic Strategies for Dihydro-1,2-oxazol-5-ols with Enhanced Efficiency and Selectivity
The synthesis of isoxazolines, also known as dihydroisoxazoles, is a well-established field, yet the pursuit of more efficient, selective, and sustainable methods continues. The 1,3-dipolar cycloaddition of nitrile oxides with alkenes is the most common and direct method for constructing the isoxazoline (B3343090) skeleton. nih.govmdpi.com However, future research will likely focus on overcoming the limitations of current methods, such as the use of harsh reagents or the generation of difficult-to-separate byproducts.
Emerging strategies that could be applied to the synthesis of 5-tert-Butyl-4,5-dihydro-1,2-oxazol-5-ol and its analogs include:
Catalytic Approaches: The use of mild and inexpensive acid catalysts like p-toluenesulfonic acid (p-TsOH) has shown promise in promoting 1,3-dipolar cycloadditions, avoiding the carbonization of organic substances that can occur with stronger acids. mdpi.com Similarly, silver nitrate adsorbed on silica gel has been used for the regiospecific cyclization of O-propargylic hydroxylamines to yield 4,5-dihydroisoxazoles. organic-chemistry.org The development of chiral Lewis acid catalysts or chiral ligand-metal complexes could enable the asymmetric synthesis of optically active dihydro-1,2-oxazol-5-ols, which is crucial for pharmaceutical applications. nih.gov
One-Pot and Flow Chemistry: Multi-component reactions and one-pot syntheses are gaining traction for their efficiency and atom economy. researchgate.net Automated flow reactor systems, which allow for rapid screening of reaction parameters and easy scalability, could be employed for the on-demand synthesis of libraries of dihydro-1,2-oxazol-5-ols. durham.ac.uk
Novel Precursors and Cyclization Methods: The electrophilic cyclization of 2-alkyn-1-one O-methyl oximes is an effective method for producing highly substituted isoxazoles and could be adapted for dihydroisoxazole synthesis. nih.gov Exploring alternative starting materials and novel cyclization strategies will be key to expanding the structural diversity of accessible dihydro-1,2-oxazol-5-ols.
| Strategy | Key Features | Potential Advantages for this compound Synthesis | Reference |
|---|---|---|---|
| p-TsOH-Mediated 1,3-Dipolar Cycloaddition | Mild, inexpensive acid catalyst. | Avoids harsh conditions and byproducts, high regioselectivity. | mdpi.com |
| Silver Nitrate Catalysis | Regiospecific cyclization of O-propargylic hydroxylamines. | Mild, efficient, and produces single isomers in high yields. | organic-chemistry.org |
| Asymmetric Catalysis | Use of chiral Lewis acids or ligand-metal complexes. | Access to enantiomerically pure compounds for biological testing. | nih.gov |
| Flow Chemistry | Automated, continuous synthesis. | Rapid optimization, scalability, and library synthesis. | durham.ac.uk |
Exploration of Novel Reactivity Patterns and Catalytic Applications
The chemical reactivity of the 4,5-dihydro-1,2-oxazole ring is largely dictated by the relatively weak N-O bond, making it susceptible to ring-opening and rearrangement reactions. wikipedia.org Understanding the specific reactivity of this compound, particularly the interplay between the heterocyclic core and the tert-butyl and hydroxyl substituents, is a crucial area for future research.
Key areas for investigation include:
Ring Stability and Transformation: Studies on the catalytic hydrogenation of related 3-(nitrophenyl)-4,5-dihydroisoxazoles have shown that the dihydroisoxazole ring can be preserved while the nitro group is reduced. thieme-connect.com Investigating the stability of the 5-hydroxy-dihydroisoxazole system under various reductive, oxidative, and acidic/basic conditions will be essential.
Reactions of the Hydroxyl Group: The C5-hydroxyl group offers a handle for a variety of chemical transformations. Its conversion to other functional groups could lead to a diverse range of derivatives with altered properties.
Catalytic Potential: Isoxazoline-containing molecules have been used as chiral ligands in asymmetric catalysis. nih.gov The chiral center at the C5 position of this compound suggests its potential as a chiral ligand or organocatalyst. Future work could involve the synthesis of metal complexes of this compound and the evaluation of their catalytic activity in asymmetric reactions. The inherent reactivity of 4,5-dihydrooxazoles with electrophiles could also be explored. nih.gov
Development of Advanced Computational Models for Prediction and Rational Design
Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and the rational design of new compounds and synthetic routes. jcchems.com For the this compound system, computational modeling can provide valuable insights and guide experimental efforts.
Future computational studies could focus on:
Quantum Chemical Calculations: Density Functional Theory (DFT) can be used to investigate the electronic structure, stability, and reactivity of the molecule. nih.gov Such calculations can help to understand the influence of the tert-butyl and hydroxyl groups on the properties of the dihydroisoxazole ring and predict the outcomes of chemical reactions. DFT studies can also aid in understanding reaction mechanisms, such as the regioselectivity of 1,3-dipolar cycloadditions. semanticscholar.org
Molecular Docking and Dynamics: If a biological application is envisioned for this compound class, molecular docking and molecular dynamics simulations can be used to predict how these molecules might interact with biological targets such as enzymes or receptors. acs.orgnih.govnih.gov This in silico screening can help to prioritize compounds for synthesis and biological testing.
QSAR Modeling: Quantitative Structure-Activity Relationship (QSAR) models can be developed for a series of dihydro-1,2-oxazol-5-ol derivatives to correlate their structural features with their chemical or biological activity. nih.gov These models can then be used to design new compounds with enhanced properties.
| Computational Method | Application | Potential Insights for this compound | Reference |
|---|---|---|---|
| Density Functional Theory (DFT) | Calculation of electronic structure, stability, and reactivity. | Understanding substituent effects, predicting reaction outcomes, elucidating reaction mechanisms. | nih.govsemanticscholar.org |
| Molecular Docking | Predicting binding modes and affinities to biological targets. | Virtual screening for potential biological activities. | acs.orgnih.gov |
| Molecular Dynamics (MD) | Simulating the dynamic behavior and stability of ligand-receptor complexes. | Assessing the stability of predicted binding modes. | nih.gov |
| QSAR | Correlating chemical structure with biological activity. | Designing new derivatives with improved activity. | nih.gov |
Unexplored Derivatization Pathways and Functionalization Strategies
The synthesis of compound libraries through the derivatization of a core scaffold is a powerful strategy in drug discovery and materials science. nih.gov The this compound structure presents multiple sites for functionalization, offering the potential to create a wide array of novel compounds with diverse properties.
Future research should explore:
Modification of the Hydroxyl Group: The C5-hydroxyl group is a prime site for derivatization through reactions such as esterification, etherification, and glycosylation. These modifications can significantly alter the solubility, stability, and biological activity of the parent compound.
Substitution on the Nitrogen Atom: The nitrogen atom of the dihydroisoxazole ring can be functionalized, for example, through acylation or alkylation. This could be used to introduce new functional groups or to modulate the electronic properties of the ring system.
Modification of the tert-Butyl Group: While the tert-butyl group is generally robust, it may be possible to replace it with other alkyl or aryl groups during the synthesis to probe the steric and electronic requirements for a desired activity.
Ring-Opening and Rearrangement: Controlled ring-opening of the dihydroisoxazole core could provide access to other classes of compounds, such as β-hydroxy ketones or γ-amino alcohols, which are valuable synthetic intermediates.
Integration into Supramolecular Chemistry and Advanced Organic Materials
The ability of molecules to self-assemble into well-defined, functional structures through non-covalent interactions is the basis of supramolecular chemistry. The presence of hydrogen bond donors (N-H and O-H) and acceptors (N and O) in this compound suggests its potential as a building block for supramolecular assemblies.
Potential applications in this area include:
Liquid Crystals: The formation of mesophases in some isoxazoline derivatives is driven by intermolecular interactions such as hydrogen bonding and π-π stacking. researchgate.net The rigid core and potential for strong intermolecular interactions in derivatives of this compound make them interesting candidates for the design of new liquid crystalline materials.
Gels and Polymers: The self-assembly of derivatized dihydro-1,2-oxazol-5-ols in solution could lead to the formation of supramolecular gels. Furthermore, the hydroxyl group could be used as an initiation site for polymerization, or the entire molecule could be incorporated as a monomer into polymers, potentially imparting unique properties to the resulting materials.
Crystal Engineering: A systematic study of the crystal packing of this compound and its derivatives could reveal predictable patterns of intermolecular interactions, which could be exploited in the design of crystalline materials with specific properties.
Q & A
Q. How can machine learning models predict unknown hazardous reactions involving this compound?
- Methodological Answer : Train neural networks on historical incident data (e.g., thermal runaway events, incompatible mixtures) to flag high-risk conditions. Feature engineering should include molecular descriptors (e.g., electrophilicity index, bond dissociation energies) and process variables (e.g., heating rates). Validate predictions using microreactor-based safety screening .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
